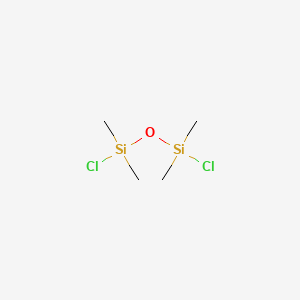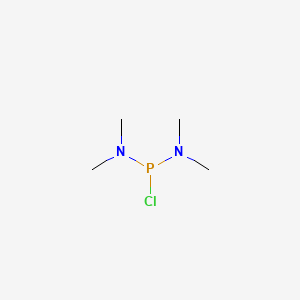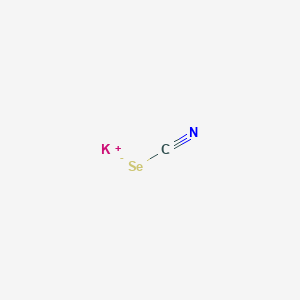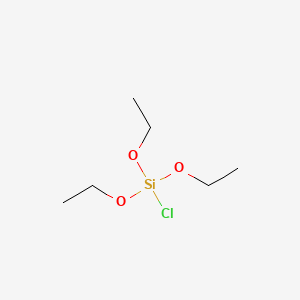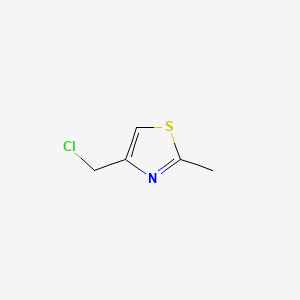
4-(Chlormethyl)-2-methylthiazol
Übersicht
Beschreibung
4-(Chloromethyl)-2-methylthiazole is a useful research compound. Its molecular formula is C5H6ClNS and its molecular weight is 147.63 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Chloromethyl)-2-methylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Chloromethyl)-2-methylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-2-methylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Calix4aren-Derivaten
Diese Verbindung wird bei der Synthese neuer Calix4aren-Derivate verwendet, bei denen es sich um große cyclische Moleküle mit potenziellen Anwendungen in der Host-Gast-Chemie handelt, bei denen sie Ionen oder Moleküle einfangen und transportieren können .
Schlüsselzwischenprodukte für die chemische Synthese
Sie dient als Schlüsselzwischenprodukt für die Umwandlung in eine Vielzahl von Feinchemikalien, Spezialchemikalien, Polymeren und Pharmazeutika aufgrund ihrer Chlormethylgruppe, die eine reaktive funktionelle Gruppe ist .
Heterogene Katalysatoren
Die Verbindung ist an der Synthese heterogener Katalysatoren beteiligt, die aufgrund ihrer Reaktivität, Robustheit, einfachen Trennung, Stabilität und guten Recyclingfähigkeit für verschiedene Reaktionen von entscheidender Bedeutung sind .
Antimikrobielle und Antikrebsmittel
Es gibt Forschungsarbeiten zu den pharmakologischen Aktivitäten von Derivaten dieser Verbindung für die potenzielle Verwendung als antimikrobielle und Antikrebsmittel .
Chlormethylierungsreaktionen
Es wird in Chlormethylierungsreaktionen eingesetzt, um chlormethylierte aromatische Verbindungen herzustellen, die vielversprechende Zwischenprodukte für weitere chemische Umwandlungen sind .
Molekulare Modellierung
Die Verbindung und ihre Derivate werden in Studien zur molekularen Modellierung verwendet, um ihre Wechselwirkungen auf molekularer Ebene zu verstehen, was für das Design und die Entdeckung von Medikamenten unerlässlich ist .
Synthese neuer Calix4aren-Derivate - Springer Aktuelle Forschungsfortschritte in der Synthese und Charakterisierung - Springer Eine effiziente und praktische Chlormethylierung - Sage Journals Synthese, molekulare Modellierung und biologische Bedeutung - BMC Chemistry
Wirkmechanismus
Target of Action
Similar compounds have been found to target specific enzymes in bacterial strains
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other chloromethyl compounds, which typically involve covalent bonding with target molecules . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Similar compounds have been found to affect various metabolic pathways in bacteria . The downstream effects of these interactions can include disruption of essential biological processes, leading to the inhibition of bacterial growth .
Pharmacokinetics
Pharmacokinetics, which describes how the body affects a specific substance after administration, is a crucial aspect of understanding a compound’s bioavailability .
Result of Action
Based on the properties of similar compounds, it’s plausible that it could lead to the inhibition of certain enzymes, disrupting essential biological processes and potentially leading to cell death .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBBZYVPKBIILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353002 | |
| Record name | 4-(Chloromethyl)-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39238-07-8 | |
| Record name | 4-(Chloromethyl)-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
